An In-depth Technical Guide to 6-Fluoro-1H-benzoimidazole-2-carboxylic acid
An In-depth Technical Guide to 6-Fluoro-1H-benzoimidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid, a key building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the benzimidazole scaffold significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a compound of high interest in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
6-Fluoro-1H-benzoimidazole-2-carboxylic acid belongs to the family of fluorinated benzimidazoles. The benzimidazole core is a bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole rings. The fluorine atom at the 6-position and the carboxylic acid group at the 2-position are key to its unique reactivity and biological activity.
Table 1: Physicochemical Properties of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid
| Property | Value | Source |
| CAS Number | 876710-76-8 | [1][2] |
| Molecular Formula | C₈H₅FN₂O₂ | [1][2] |
| Molecular Weight | 180.14 g/mol | [1][2] |
| Appearance | Off-white to brown crystalline powder/solid | [3] |
| Melting Point | Data not available | |
| Boiling Point (Predicted) | 447.2 °C | [4] |
| Density (Predicted) | 1.611 g/cm³ | [4] |
| pKa (Predicted) | 1.09 ± 0.30 | |
| LogP (Predicted) | 1.40 | |
| Storage Conditions | 0-8 °C, store in a dry, well-ventilated place | [3] |
Note: Some physical properties are predicted and should be confirmed experimentally.
The fluorine substituent, being the most electronegative element, imparts a significant dipole moment to the molecule and can alter its acidity, lipophilicity, and metabolic stability. This strategic fluorination is a common tactic in medicinal chemistry to enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.
Spectroscopic Characterization
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring system. The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both H-H and H-F couplings. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O. The NH proton of the imidazole ring will also present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbon atom directly attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (typically in the range of 160-180 ppm).
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid will be characterized by several key absorption bands:
-
O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
N-H Stretch: A moderate to weak band around 3100-3000 cm⁻¹ for the imidazole N-H group.
-
C=O Stretch: A strong absorption band between 1710 and 1760 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=N and C=C Stretches: Multiple bands in the 1620-1450 cm⁻¹ region corresponding to the stretching vibrations of the imidazole and benzene rings.
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
2.3. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 180 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the carboxyl group ([M-45]⁺). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Synthesis and Reactivity
The most common and direct route for the synthesis of 2-carboxybenzimidazoles involves the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative.
3.1. General Synthetic Protocol
A plausible synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid involves the Phillips condensation reaction.[5][6][7] This method typically involves heating the substituted o-phenylenediamine with a suitable dicarboxylic acid, such as oxalic acid, in the presence of a dehydrating agent like hydrochloric acid or polyphosphoric acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluoro-1,2-phenylenediamine and oxalic acid.
-
Acid Catalyst: Add a suitable acidic medium, such as 4M hydrochloric acid or polyphosphoric acid, to the flask.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If using hydrochloric acid, the product may precipitate upon cooling. If polyphosphoric acid is used, the mixture is typically poured into ice water to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 6-Fluoro-1H-benzoimidazole-2-carboxylic acid.
3.2. Reactivity
The reactivity of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid is dictated by its functional groups:
-
Carboxylic Acid Group: This group can undergo standard esterification, amidation, and reduction reactions. It is the primary site for derivatization to generate a library of compounds for structure-activity relationship (SAR) studies.
-
Imidazole Ring: The NH proton is weakly acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation. The imidazole ring itself is generally stable to oxidation and reduction under mild conditions.
Applications in Drug Discovery and Medicinal Chemistry
Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects. The fluorine atom in 6-Fluoro-1H-benzoimidazole-2-carboxylic acid is known to enhance these biological activities.[3]
4.1. Role as a Key Intermediate
This compound serves as a crucial building block for the synthesis of more complex bioactive molecules.[3] Its carboxylic acid handle allows for the facile introduction of various pharmacophores through amide bond formation, leading to the development of new chemical entities with potential therapeutic applications. It is a key intermediate in the development of drugs targeting cancer and inflammatory diseases.[3]
4.2. Potential Biological Activities
While specific biological activity data for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid is not extensively reported, the broader class of fluorinated benzimidazoles has shown promise in several areas:
-
Anticancer: Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular pathways. The fluorine substitution can enhance the cytotoxicity of these compounds against cancer cell lines.
-
Antimicrobial: The benzimidazole scaffold is present in several antimicrobial agents. Fluorination can improve the potency and spectrum of activity against bacteria and fungi.
-
Enzyme Inhibition: The structural features of this molecule make it a candidate for designing inhibitors of various enzymes, where the fluorine atom can participate in key binding interactions.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 6-Fluoro-1H-benzoimidazole-2-carboxylic acid.
Table 2: Hazard Information
| Hazard | Description | Precautionary Measures |
| Inhalation | Harmful if inhaled. May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or in a fume hood.[4] |
| Skin Contact | Harmful in contact with skin. Causes skin irritation. | Wear suitable protective gloves and clothing.[4] |
| Eye Contact | Causes serious eye irritation. | Wear safety goggles or a face shield.[4] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[4]
Storage and Disposal:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
6-Fluoro-1H-benzoimidazole-2-carboxylic acid is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a fluorinated benzimidazole core and a reactive carboxylic acid functional group makes it an attractive starting material for drug discovery programs. Further research into the synthesis of new derivatives and the evaluation of their biological activities is warranted to fully explore the potential of this promising scaffold.
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